1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is a highly versatile, sp3-rich bifunctional building block utilized extensively in medicinal chemistry, heterobifunctional degrader (PROTAC) synthesis, and antibody-drug conjugate (ADC) development. It features a conformationally restricted four-membered nitrogen heterocycle with a carboxylic acid at the 3-position, while the secondary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group. This structural configuration provides a rigid, low-lipophilicity scaffold that serves as a premium bioisostere for larger aliphatic rings. In procurement and material-selection contexts, it is primarily sourced to introduce precise exit vectors and improve the physicochemical properties—such as aqueous solubility and metabolic stability—of advanced pharmaceutical intermediates without complicating standard amide coupling workflows [1].
Substituting 1-Boc-azetidine-3-carboxylic acid with its larger homologues, such as 1-Boc-piperidine-4-carboxylic acid or 1-Boc-pyrrolidine-3-carboxylic acid, fundamentally alters a target molecule's Ligand Lipophilicity Efficiency (LLE). Piperidine rings introduce greater lipophilic bulk, which routinely increases logP, decreases aqueous solubility, and heightens the risk of P-glycoprotein (P-gp) mediated efflux [1]. Conversely, replacing the rigid azetidine core with flexible acyclic linkers (e.g., PEG chains) increases the entropic penalty upon target binding and exposes the linker to higher intrinsic clearance in liver microsomes [2]. Finally, attempting to procure the cheaper, unprotected azetidine-3-carboxylic acid for direct synthesis leads to catastrophic process failures; the unprotected secondary amine aggressively self-condenses during EDC, HATU, or T3P activation, resulting in intractable oligomeric mixtures rather than the desired target [3].
When optimizing lead compounds, substituting a piperidine-4-carboxylic acid motif with an azetidine-3-carboxylic acid motif systematically reduces lipophilicity. Studies evaluating heterocyclic constraints demonstrate that the azetidine ring typically lowers the calculated logP (cLogP) by 0.4 to 0.8 units compared to piperidine equivalents. This reduction in lipophilic bulk, combined with a higher fraction of sp3 carbons (Fsp3), translates to up to a 10-fold improvement in aqueous solubility while preserving the critical exit vectors required for target binding [1].
| Evidence Dimension | LogP and Aqueous Solubility |
| Target Compound Data | Azetidine-3-carboxylic acid derivatives (lower lipophilic bulk, higher Fsp3) |
| Comparator Or Baseline | Piperidine-4-carboxylic acid derivatives |
| Quantified Difference | ~0.4 to 0.8 unit reduction in cLogP; up to 10-fold increase in aqueous solubility |
| Conditions | In vitro physicochemical profiling of bioisosteric series in lead optimization |
Enables buyers to rescue late-stage drug candidates suffering from poor solubility or high LLE penalties without altering the core pharmacophore.
In the design of heterobifunctional degraders (PROTACs), linker stability is a major bottleneck. Incorporating rigid azetidine motifs via 1-Boc-azetidine-3-carboxylic acid provides superior metabolic shielding compared to flexible aliphatic or PEG-based linkers. Comparative pharmacokinetic profiling reveals that conformationally restricted azetidine linkers exhibit lower intrinsic microsomal clearance (CLint) in human liver microsomes (HLM) than flexible chains, as the rigidified structure restricts access by cytochrome P450 enzymes [1]. Furthermore, the azetidine core maintains a low pKa, preventing the excessive basicity that often plagues larger piperazine or piperidine linkers [1].
| Evidence Dimension | Intrinsic Microsomal Clearance (CLint) |
| Target Compound Data | Rigid azetidine-based linkers |
| Comparator Or Baseline | Flexible PEG or aliphatic linkers |
| Quantified Difference | Significantly reduced CLint in HLM assays; restricted conformational flexibility limits CYP450 oxidation |
| Conditions | Human Liver Microsome (HLM) stability assays for PROTACs |
Justifies the higher procurement cost of azetidine building blocks over standard PEG linkers for applications requiring high systemic in vivo stability.
The presence of the N-Boc protecting group is critical for the manufacturability of azetidine-containing therapeutics. In standard coupling protocols using T3P, EDC, or HATU, 1-Boc-azetidine-3-carboxylic acid achieves highly selective N-acylation or target coupling with primary amines, routinely delivering isolated yields of 70-90% for the intermediate. Following coupling, the Boc group is efficiently cleaved using 4M HCl in 1,4-dioxane or TFA, allowing for subsequent functionalization with overall two-step yields frequently exceeding 45-60% even in complex PROTAC syntheses [1]. In contrast, unprotected azetidine-3-carboxylic acid undergoes rapid intermolecular self-condensation under identical activation conditions.
| Evidence Dimension | Target Coupling Yield |
| Target Compound Data | 1-Boc-azetidine-3-carboxylic acid (Boc-protected) |
| Comparator Or Baseline | Unprotected azetidine-3-carboxylic acid |
| Quantified Difference | 70-90% intermediate yield vs. <10% (dominated by oligomerization) |
| Conditions | T3P/Et3N/DMF at 50 °C or HATU/DIPEA at room temperature |
Ensures reproducible, scalable synthesis of complex APIs without the severe yield losses associated with unprotected bifunctional precursors.
Directly leveraging its metabolic stability and low pKa (as detailed in Section 3), 1-Boc-azetidine-3-carboxylic acid is procured to construct rigid, non-cleavable linkers in antibody-drug conjugates (ADCs) and PROTACs. The Boc group facilitates controlled, sequential coupling to E3 ligase ligands or cytotoxic payloads, while the rigid azetidine core prevents the linker from collapsing or undergoing rapid CYP-mediated degradation in systemic circulation [1].
In late-stage medicinal chemistry, this compound is the reagent of choice for replacing problematic piperidine or pyrrolidine rings. By utilizing the quantitative logP reduction and solubility enhancements provided by the azetidine scaffold, chemists can rescue lead compounds that suffer from high lipophilicity, poor oral bioavailability, or high P-gp efflux liability, without altering the critical binding vectors [2].
For the development of peptide-based therapeutics, 1-Boc-azetidine-3-carboxylic acid is utilized as a rigid proline or beta-alanine surrogate. Its inclusion in solid-phase peptide synthesis (SPPS) workflows is seamless due to the Boc protection, allowing for the generation of peptidomimetics with locked backbone conformations that exhibit lower entropic penalties upon target binding and higher resistance to proteolysis [3].
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